molecular formula C14H13NO5S B2745649 4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid CAS No. 708295-61-8

4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid

Cat. No. B2745649
CAS RN: 708295-61-8
M. Wt: 307.32
InChI Key: MFDWDBVNODEDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid, also known as MSBA, is a chemical compound with the molecular formula C14H13NO5S. It is a white or light yellow crystalline powder that is commonly used in scientific research. MSBA has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and diabetes.

Scientific Research Applications

Environmental Applications

  • Removal of Environmental Pollutants : Zhou et al. (2018) discussed the use of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4, a typical anti-UV product, from water. This research highlights the environmental significance of such chemical compounds in water purification processes (Zhou et al., 2018).

Medical and Pharmaceutical Research

  • Anticancer and Antioxidant Effects : Mohamed et al. (2022) synthesized new benzene sulfonamide drugs and investigated their potential as anticancer and antioxidant agents. Their research demonstrates the promising role of these compounds in treating cancer and oxidative stress (Mohamed et al., 2022).
  • Hypoglycemic Activity : Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, indicating their potential in diabetes treatment (Grell et al., 1998).

Material Science

  • Fuel Cell Applications : Kim et al. (2008) described the use of sulfonated poly(arylene ether sulfone) copolymers in fuel cell applications. These materials exhibit high proton conductivity, indicating their potential in energy generation technologies (Kim et al., 2008).

Chemistry and Biochemistry

  • Drug Synthesis and Characterization : Various studies, such as those by Jonas et al. (1987) and Almarhoon et al. (2019), have focused on the synthesis and characterization of sulfonamide and sulfonate derivatives, which are crucial in the development of new pharmaceuticals (Jonas et al., 1987); (Almarhoon et al., 2019).

Biological Applications

  • Antimicrobial Activity : The research by Paszczynski et al. (1992) on the mineralization of sulfonated azo dyes and sulfanilic acid by microbial action indicates the biological relevance and potential antimicrobial applications of these compounds (Paszczynski et al., 1992).

Mechanism of Action

Target of Action

The primary targets of 4-(3-Methoxybenzenesulfonamido)benzoic Acid are sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. The compound acts as a local anesthetic, blocking the conduction of nerve impulses by binding to specific parts of these channels .

Mode of Action

4-(3-Methoxybenzenesulfonamido)benzoic Acid interacts with its targets by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Pharmacokinetics

It’s known that benzoic acid, a related compound, is conjugated toglycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Result of Action

The result of the compound’s action is a local anesthetic effect . It reversibly blocks the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment .

properties

IUPAC Name

4-[(3-methoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c1-20-12-3-2-4-13(9-12)21(18,19)15-11-7-5-10(6-8-11)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDWDBVNODEDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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